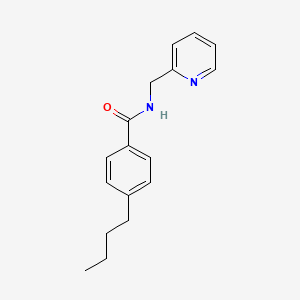
ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate, also known as AOTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOTF is a heterocyclic compound with a thiazole ring and a furan ring, making it an interesting target for synthesis and study.
作用機序
The exact mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate is not fully understood, but it is believed to work by inhibiting the growth and replication of bacteria and cancer cells. ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to interfere with the synthesis of DNA and RNA, which is essential for the growth and replication of these cells.
Biochemical and Physiological Effects:
ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to have antioxidant properties, which may make it useful in the treatment of diseases caused by oxidative stress. ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate is its versatility in the lab. It can be easily synthesized and purified, making it a useful tool for researchers in a variety of fields. Additionally, ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to be stable under a variety of conditions, making it a reliable reagent for experiments.
One of the limitations of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate is its potential toxicity. While it has been shown to be safe in certain concentrations, higher concentrations may be toxic to cells and organisms. Additionally, ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to be sensitive to light and air, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate. One area of interest is in the development of new antibiotics and anticancer drugs based on ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate. Additionally, researchers may investigate the potential use of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate in the treatment of oxidative stress and inflammatory diseases. Further studies may also be conducted to investigate the mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate and its potential toxicity. Overall, ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate is a promising compound with many potential applications in scientific research.
合成法
The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate involves a multistep process that starts with the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with ethyl acetoacetate. The resulting compound is then reacted with ethyl chloroformate to form the ester derivative. The final step involves the cyclization of the ester to form ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
科学的研究の応用
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxotetrahydro-2-furancarboxylate has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs.
特性
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(4-3-7(13)16-10)6-5-17-9(11)12-6/h5H,2-4H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAHUOHWWUXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)O1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isopropyl-4-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4888618.png)
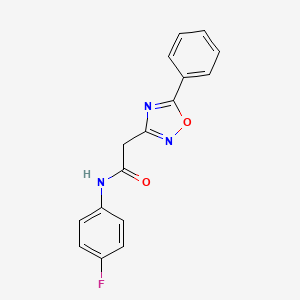
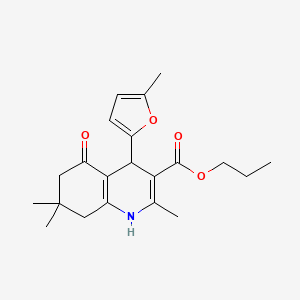
![4-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4888627.png)
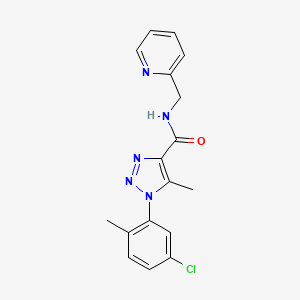
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)
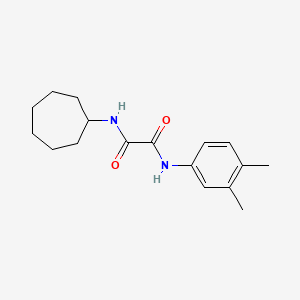
![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)

![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
